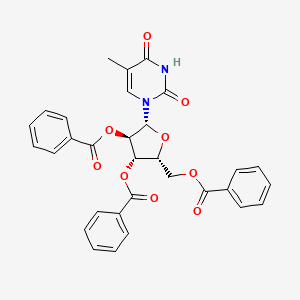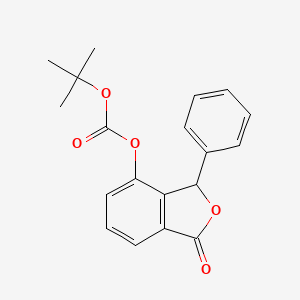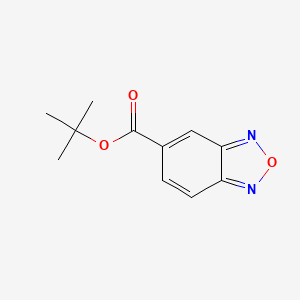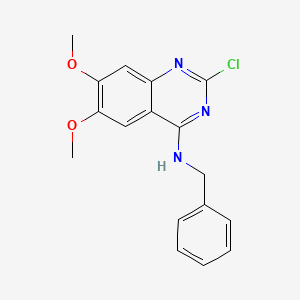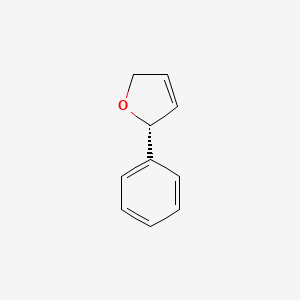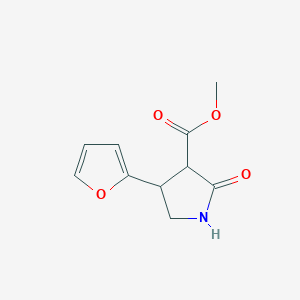
1-(4,6-Dimethylpyrimidin-2-yl)-3-methoxyguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-Dimethylpyrimidin-2-yl)-3-methoxyguanidine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-3-methoxyguanidine typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with methoxyguanidine under specific conditions. One common method involves the use of p-toluenesulfonic acid as a catalyst in a solvent-free environment . This method is advantageous due to its eco-friendly nature and high yield. The reaction conditions usually include grinding the reactants together, which facilitates the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(4,6-Dimethylpyrimidin-2-yl)-3-methoxyguanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4,6-Dimethylpyrimidin-2-yl)-3-methoxyguanidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-3-methoxyguanidine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial and anticancer effects. The compound may also interfere with nucleic acid synthesis, thereby inhibiting the growth and proliferation of microorganisms and cancer cells .
Comparison with Similar Compounds
1-(4,6-Dimethylpyrimidin-2-yl)-3-methoxyguanidine can be compared with other pyrimidine derivatives such as:
2-Amino-4,6-dimethylpyrimidine: This compound is structurally similar but lacks the methoxyguanidine group, which may result in different biological activities.
4,6-Dimethylpyrimidin-2-yl)guanidines: These compounds have similar core structures but different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.
Properties
Molecular Formula |
C8H13N5O |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-methoxyguanidine |
InChI |
InChI=1S/C8H13N5O/c1-5-4-6(2)11-8(10-5)12-7(9)13-14-3/h4H,1-3H3,(H3,9,10,11,12,13) |
InChI Key |
GRSLKNSASALPRK-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NOC)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NOC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


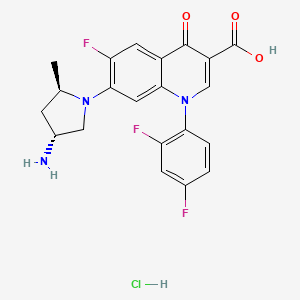

![(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(pyrazine-2-carbonyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12912407.png)
![Cyclohepta[b]pyrrol-2-amine](/img/structure/B12912408.png)
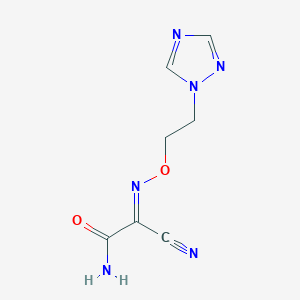
![3-(2-Fluoro-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12912422.png)
